

Acridine Red in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acridine red	
Cat. No.:	B1665461	Get Quote

Introduction

While the query specifically mentions "**Acridine Red**," it is crucial to clarify that in the context of flow cytometry and nucleic acid staining, Acridine Orange (AO) is the predominantly used and extensively documented dye. **Acridine Red** (C.I. 45000) is a different compound, and its applications in flow cytometry are not well-established in scientific literature. Acridine Orange is renowned for its metachromatic properties, meaning it can emit different colors of light depending on how it binds to cellular components. This characteristic makes it a versatile tool for a variety of flow cytometric analyses.

This document will focus on the principles and applications of Acridine Orange, which is likely the intended subject of the query, given its use in generating red fluorescence. We will provide detailed protocols, quantitative data, and visual workflows to guide researchers, scientists, and drug development professionals in utilizing this powerful dye.

Principle of Acridine Orange Staining

Acridine Orange is a cell-permeable fluorescent dye that intercalates into double-stranded DNA (dsDNA) and binds to single-stranded nucleic acids (ssDNA and RNA) through electrostatic interactions.[1][2][3] This differential binding results in distinct fluorescent emissions:

• Green Fluorescence: When AO intercalates into the rigid structure of dsDNA, it emits green light with a maximum emission around 525 nm.[4][5]

 Red Fluorescence: When AO binds to the more flexible, single-stranded RNA (and denatured ssDNA), it forms aggregates that emit red light, with a maximum emission around 650 nm.[4][5]

Furthermore, Acridine Orange is a weak base and will accumulate in acidic compartments within the cell, such as lysosomes and autolysosomes. In these low pH environments, the protonated form of the dye also emits red-orange fluorescence.[4] This property allows for the analysis of acidic vesicular organelles (AVOs).

Key Applications in Flow Cytometry

The unique spectral properties of Acridine Orange enable its use in several key flow cytometry applications:

- Cell Cycle Analysis: Simultaneous measurement of DNA (green fluorescence) and RNA (red fluorescence) content allows for the differentiation of quiescent cells (G0 phase) from actively cycling cells (G1, S, and G2/M phases). Quiescent G0 cells have lower RNA content compared to G1 cells.
- Apoptosis Detection: During apoptosis, chromatin condensation and DNA fragmentation occur. The altered chromatin structure can affect Acridine Orange staining, leading to a decrease in green fluorescence and an increase in red fluorescence from denatured DNA.
- Analysis of Acidic Vesicular Organelles (AVOs) and Autophagy: The accumulation of AO in AVOs, such as autolysosomes, results in red fluorescence. An increase in the red-to-green fluorescence intensity ratio can be indicative of autophagy induction.[6]
- Reticulocyte Counting: Reticulocytes, being immature red blood cells, contain residual RNA.
 Acridine Orange can be used to stain this RNA, allowing for their quantification by flow cytometry.[7]
- Cell Viability Assessment: In conjunction with a membrane-impermeant dye like Propidium Iodide (PI), AO can be used to distinguish between live, apoptotic, and necrotic cells. Live cells will stain green, early apoptotic cells will show condensed green nuclei, late apoptotic cells will stain orange-red, and necrotic cells will stain red.

Spectral Properties

A summary of the spectral properties of Acridine Orange is presented below.

Binding Target	Excitation Max (nm)	Emission Max (nm)	Observed Color
Double-stranded DNA	502	525	Green
Single-stranded RNA/DNA	460	650	Red
Acidic Organelles	475	590	Orange-Red

Experimental Protocols General Cell Staining Protocol for DNA/RNA Content

This protocol provides a general procedure for staining cells with Acridine Orange to analyze DNA and RNA content simultaneously.

Materials:

- Phosphate-Buffered Saline (PBS)
- Ethanol (70%, ice-cold) for fixation
- Acridine Orange stock solution (1 mg/mL in distilled water)
- Staining Buffer (e.g., PBS with 1 mM EDTA)

Procedure:

- Harvest cells and wash once with cold PBS.
- Resuspend the cell pellet in 1 mL of cold PBS.
- While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells on ice or at -20°C for at least 2 hours.

- Centrifuge the fixed cells and wash once with PBS.
- Resuspend the cell pellet in 1 mL of staining buffer.
- Add Acridine Orange to a final concentration of 1-5 μg/mL.
- Incubate for 15-30 minutes at room temperature in the dark.
- Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation.
- Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >650 nm longpass filter).

Quantitative Parameters:

Parameter	Recommended Range	Notes
Cell Concentration	1 x 10^6 cells/mL	Optimal concentration may vary depending on the cell type.
Fixation Time	2 - 24 hours	Longer fixation may improve permeabilization.
AO Staining Concentration	1 - 5 μg/mL	Titrate for optimal staining with minimal background.
Incubation Time	15 - 30 minutes	Protect from light to prevent photobleaching.

Protocol for Analysis of Acidic Vesicular Organelles (Autophagy)

This protocol is designed for the analysis of AVOs in live cells as an indicator of autophagy.

Materials:

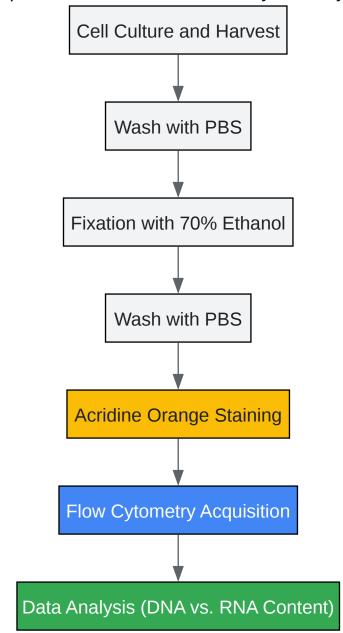
Complete cell culture medium

- Phosphate-Buffered Saline (PBS)
- Acridine Orange stock solution (1 mg/mL in distilled water)

Procedure:

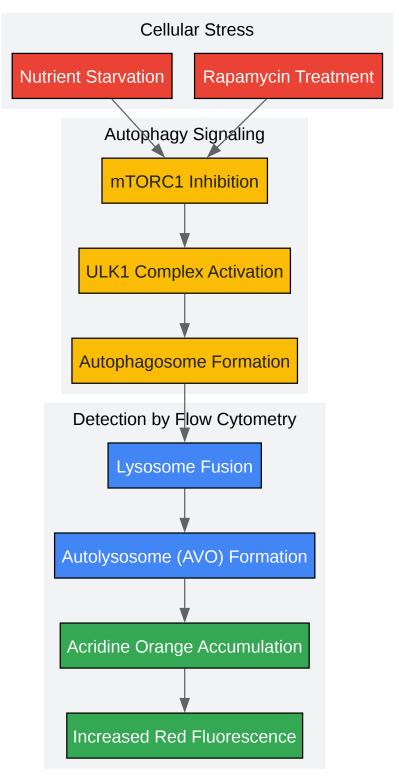
- Culture cells to the desired confluency.
- Induce autophagy using a known stimulus (e.g., starvation by incubating in HBSS, or treatment with rapamycin).
- Harvest the cells (for suspension cells) or detach them (for adherent cells) gently.
- · Wash the cells once with PBS.
- Resuspend the cells in complete medium or PBS at a concentration of 1 x 10^6 cells/mL.
- Add Acridine Orange to a final concentration of 1 μg/mL.
- Incubate for 15 minutes at 37°C in the dark.
- Analyze immediately by flow cytometry using a 488 nm excitation laser.
- Collect green fluorescence (FL1) and red fluorescence (FL3).
- Quantify autophagy by analyzing the increase in the red-to-green fluorescence intensity ratio (R/GFIR).[6]

Quantitative Parameters:



Parameter	Recommended Value	Notes
Cell State	Live	This protocol is for unfixed cells.
AO Staining Concentration	1 μg/mL	Higher concentrations may lead to cytotoxicity.
Incubation Time	15 minutes	Longer incubation may not be necessary and can increase background.
Incubation Temperature	37°C	To maintain cell viability and physiological processes.

Visualizations Experimental Workflow for Cell Cycle Analysis



Experimental Workflow for Cell Cycle Analysis

Autophagy Induction and Detection with Acridine Orange

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acridine Orange | AAT Bioquest [aatbio.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Acridine orange Wikipedia [en.wikipedia.org]
- 5. The 5 Fundamental Methods For Imaging Nucleic Acids ExpertCytometry [expertcytometry.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. scielo.br [scielo.br]
- To cite this document: BenchChem. [Acridine Red in Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665461#how-to-use-acridine-red-in-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com